(Z)-GW 5074 is a highly specific arylidene-indolinone derivative that functions dually as a potent c-Raf1 kinase inhibitor (IC50 = 9 nM) and a validated LC3-binding ligand. While historically utilized for its >100-fold selectivity for c-Raf over other kinases (such as CDK1/2, p38, and VEGFR2), its modern procurement value is heavily driven by its role as a foundational moiety in Autophagosome-Tethering Compounds (ATTECs). Specifically, the defined (Z)-isomer interacts with the autophagosome protein LC3B and mutant huntingtin (mHTT), enabling targeted protein degradation via the autophagy-lysosomal pathway without disrupting basal autophagic flux [1].
Procuring generic 'GW 5074' typically yields an unspecified mixture of (E) and (Z) arylidene interconverting diastereomers. For targeted protein degradation workflows, generic substitution fails because only the specific (Z)-geometry correctly occupies hydrophobic pocket 1 of the LC3B protein to facilitate autophagosome tethering. Utilizing mixed-isomer batches as precursors for ATTEC synthesis (e.g., conjugating to JQ1 for BRD4 degradation) results in significantly reduced coupling yields of the active degrader, necessitates complex downstream chiral purification, and introduces variable c-Raf off-target effects in cellular assays. Furthermore, substituting with alternative LC3 binders like Ispinesib alters the baseline cellular toxicity profile, shifting the off-target background from c-Raf inhibition to KSP (kinesin spindle protein) inhibition, which fundamentally changes assay reproducibility [1].
(Z)-GW 5074 demonstrates the capacity to selectively degrade mutant huntingtin (mHTT) while sparing wild-type HTT. In cellular models, it acts as a direct molecular tether between mHTT and LC3, leading to dose-dependent autophagic clearance of the mutant aggregate. Compared to broad-spectrum autophagy inducers (like rapamycin) which clear both mutant and wild-type proteins indiscriminately, (Z)-GW 5074 provides strict allele selectivity, maintaining the essential physiological functions of wild-type HTT [1].
| Evidence Dimension | Allele-Selective Clearance |
| Target Compound Data | Dose-dependent reduction of mHTT with preservation of wild-type HTT |
| Comparator Or Baseline | Rapamycin (reduces both mHTT and wtHTT) |
| Quantified Difference | High allele-selectivity for mHTT over wtHTT |
| Conditions | Cellular models of Huntington's disease |
Essential for neurodegenerative disease modeling where preserving the wild-type protein is required for cell viability.
As a building block for Autophagosome-Tethering Chimeras (ATTECs), (Z)-GW 5074 provides a highly validated LC3-recruiting moiety. When conjugated to target-binding ligands (e.g., the BET inhibitor JQ1), the resulting (Z)-GW 5074-based chimera achieves robust degradation of targets like BRD4. Compared to using unvalidated LC3-binding scaffolds, utilizing the established (Z)-GW 5074 structure ensures predictable LC3B engagement (binding hydrophobic pocket 1) and circumvents the need for de novo linker optimization, directly improving synthetic yield and downstream assay success [1].
| Evidence Dimension | Targeted Degradation Efficiency (BRD4) |
| Target Compound Data | Robust BRD4 degradation via autophagy when used as an ATTEC linker |
| Comparator Or Baseline | Unconjugated JQ1 (inhibits but does not degrade BRD4) |
| Quantified Difference | Conversion of a pure inhibitor into an autophagic degrader |
| Conditions | Cellular degrader assays |
Validates the compound as a reliable, modular precursor for synthesizing novel targeted degraders.
Beyond its role in autophagy, (Z)-GW 5074 is a highly potent c-Raf1 kinase inhibitor with an IC50 of 9 nM. It exhibits >100-fold selectivity for c-Raf over a panel of related kinases, including CDK1/2, c-Src, MEK1, p38 MAP kinase, and VEGFR2. When selecting an LC3-binder for ATTEC synthesis, this precise kinase profile is highly advantageous compared to Ispinesib (another LC3 binder), which acts as a KSP inhibitor. The well-documented c-Raf inhibition allows researchers to easily control for and isolate off-target MEK-ERK pathway effects during degrader evaluation [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | c-Raf IC50 = 9 nM |
| Comparator Or Baseline | CDK1/2, p38, VEGFR2 (IC50 > 900 nM) |
| Quantified Difference | >100-fold selectivity for c-Raf |
| Conditions | In vitro kinase activity assays |
Allows buyers to accurately account for baseline signaling alterations when using the compound as a degrader moiety.
A critical requirement for any ATTEC linker is that it must bind the autophagosome without inhibiting the overall autophagic flux. (Z)-GW 5074 binds LC3B with micromolar affinity to tether specific targets, but unlike classical autophagy inhibitors such as chloroquine or bafilomycin A1, it does not block lysosomal fusion or general cargo clearance. This pathway neutrality ensures that the very mechanism required for target degradation remains fully functional during the assay [1].
| Evidence Dimension | Global Autophagic Flux |
| Target Compound Data | Maintains basal autophagy while binding LC3B |
| Comparator Or Baseline | Chloroquine / Bafilomycin A1 (blocks autophagic flux) |
| Quantified Difference | Complete preservation of lysosomal clearance mechanism |
| Conditions | In vitro autophagosome-lysosome fusion assays |
Ensures the compound can be used for targeted degradation without causing generalized autophagic toxicity.
Because (Z)-GW 5074 selectively binds LC3B without halting autophagic flux, it is a premier precursor for synthesizing novel ATTECs. Chemists procure this specific isomer to conjugate with target-binding ligands (e.g., JQ1 for BRD4, or lipid-binding probes for lipid droplets), enabling the targeted autophagic degradation of large proteins or organelles that are intractable to standard proteasome-targeting PROTACs [1].
In Huntington's disease research, (Z)-GW 5074 is utilized to selectively clear mutant huntingtin (mHTT) aggregates. Its ability to tether mHTT to LC3 while sparing wild-type HTT makes it superior to broad-spectrum autophagy inducers, providing a precise chemical tool for studying allele-selective clearance mechanisms in patient-derived fibroblasts and neuronal models [2].
Due to its 9 nM IC50 and >100-fold selectivity over related kinases (such as p38, VEGFR2, and CDK1/2), (Z)-GW 5074 is deployed as a benchmark c-Raf inhibitor. It is specifically selected over multi-kinase inhibitors like Sorafenib when researchers need to isolate c-Raf-dependent signaling pathways from broader receptor tyrosine kinase networks [3].